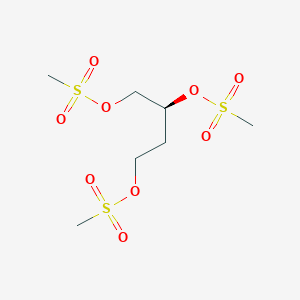
(s)-1,2,4-Butanetriol trimesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-1,2,4-Butanetriol trimesylate is a chemical compound known for its unique structure and properties It is a derivative of butanetriol, where the hydroxyl groups are esterified with mesylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1,2,4-Butanetriol trimesylate typically involves the esterification of (s)-1,2,4-butanetriol with mesyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride. The general reaction scheme is as follows:
(s)-1,2,4-Butanetriol+3Mesyl chloride→(s)-1,2,4-Butanetriol trimesylate+3HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-1,2,4-Butanetriol trimesylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to yield (s)-1,2,4-butanetriol.
Hydrolysis: In the presence of water, the mesylate groups can be hydrolyzed to form (s)-1,2,4-butanetriol and methanesulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic or basic aqueous solutions at room temperature.
Major Products
Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: (s)-1,2,4-Butanetriol.
Hydrolysis: (s)-1,2,4-Butanetriol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
(s)-1,2,4-Butanetriol trimesylate has found applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism by which (s)-1,2,4-Butanetriol trimesylate exerts its effects is primarily through its ability to act as an electrophile. The mesylate groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the mesylate groups are replaced by other functional groups, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-1,2,4-Butanetriol trichloride: Similar structure but with chloride groups instead of mesylate groups.
(s)-1,2,4-Butanetriol triflate: Contains triflate groups, which are also good leaving groups.
(s)-1,2,4-Butanetriol triacetate: Esterified with acetate groups instead of mesylate groups.
Uniqueness
(s)-1,2,4-Butanetriol trimesylate is unique due to the presence of mesylate groups, which are excellent leaving groups, making it highly reactive in substitution reactions. This property distinguishes it from other similar compounds and makes it valuable in synthetic chemistry.
Eigenschaften
CAS-Nummer |
99520-81-7 |
|---|---|
Molekularformel |
C7H16O9S3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
[(3S)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate |
InChI |
InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
YJIUOKPKBPEIMF-ZETCQYMHSA-N |
Isomerische SMILES |
CS(=O)(=O)OCC[C@@H](COS(=O)(=O)C)OS(=O)(=O)C |
Kanonische SMILES |
CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
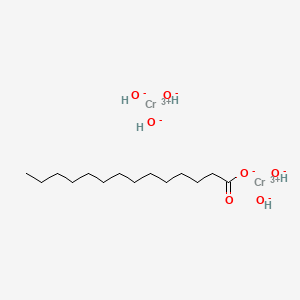
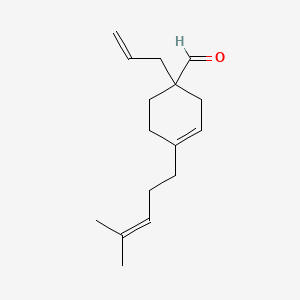
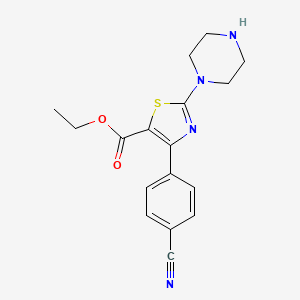

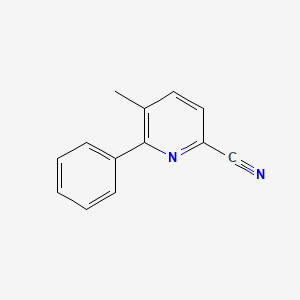
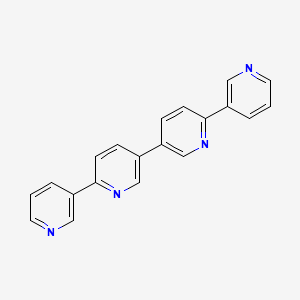
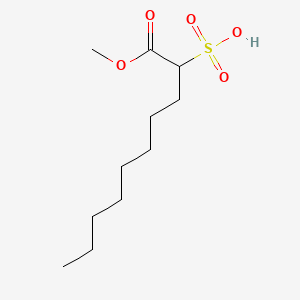
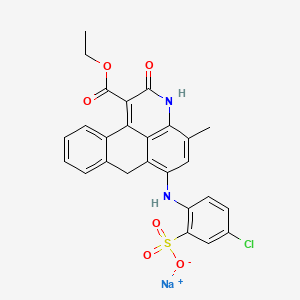
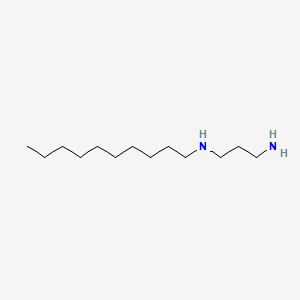
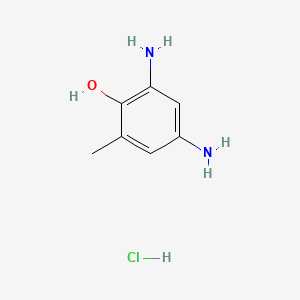
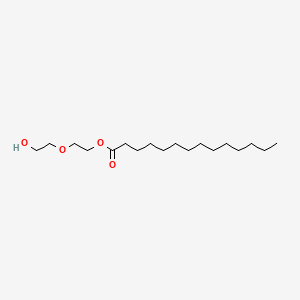
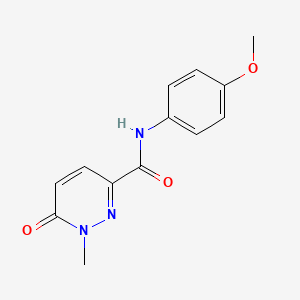
![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)
